molecular formula C24H29NO6 B11158901 N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]norvaline

N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]norvaline

Cat. No.: B11158901
M. Wt: 427.5 g/mol
InChI Key: IPIRWNMQBWYGBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]norvaline is a complex organic compound with a unique structure that combines a furochromenone core with a norvaline side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]norvaline typically involves multiple stepsThe final step involves the coupling of the furochromenone derivative with norvaline under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]norvaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]norvaline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]norvaline involves its interaction with specific molecular targets. The furochromenone core can bind to enzymes or receptors, modulating their activity. The norvaline side chain may enhance the compound’s binding affinity or specificity. Pathways involved in its action include inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]norvaline is unique due to the presence of the norvaline side chain, which can enhance its biological activity and specificity compared to similar compounds. This structural feature may provide advantages in terms of binding affinity and selectivity for molecular targets .

Properties

Molecular Formula

C24H29NO6

Molecular Weight

427.5 g/mol

IUPAC Name

2-[3-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]pentanoic acid

InChI

InChI=1S/C24H29NO6/c1-6-7-18(22(27)28)25-21(26)9-8-14-13(2)15-10-16-17(24(3,4)5)12-30-19(16)11-20(15)31-23(14)29/h10-12,18H,6-9H2,1-5H3,(H,25,26)(H,27,28)

InChI Key

IPIRWNMQBWYGBT-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)NC(=O)CCC1=C(C2=CC3=C(C=C2OC1=O)OC=C3C(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.